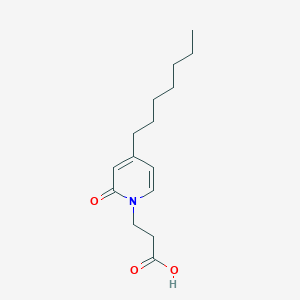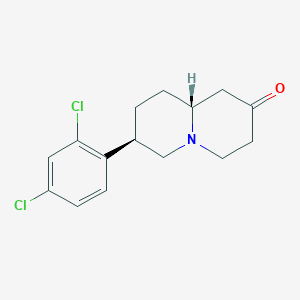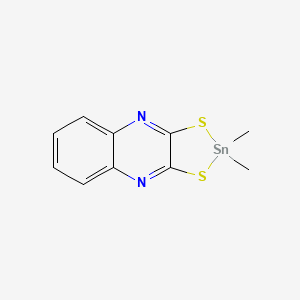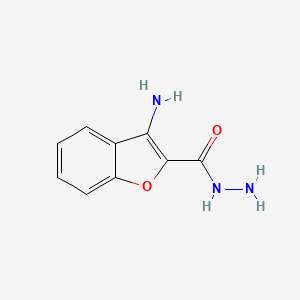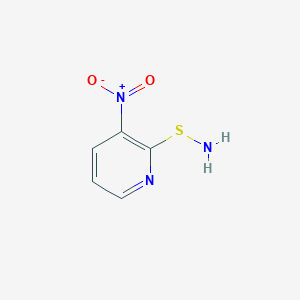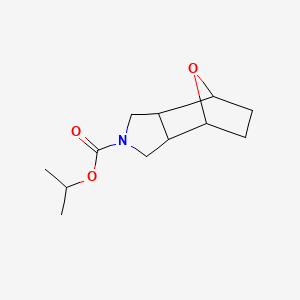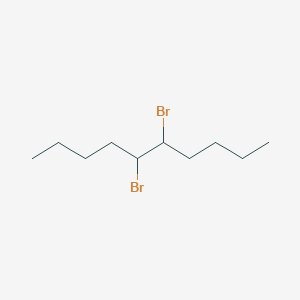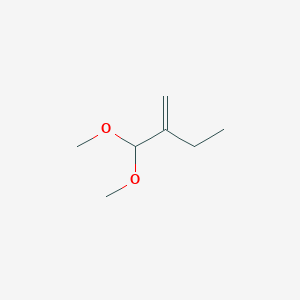![molecular formula C17H14N2 B14441792 (2-{[4-(Cyanomethyl)phenyl]methyl}phenyl)acetonitrile CAS No. 78282-27-6](/img/structure/B14441792.png)
(2-{[4-(Cyanomethyl)phenyl]methyl}phenyl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-{[4-(Cyanomethyl)phenyl]methyl}phenyl)acetonitrile is an organic compound with a complex structure that includes a cyanomethyl group attached to a phenyl ring, which is further connected to another phenyl ring through a methylene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-{[4-(Cyanomethyl)phenyl]methyl}phenyl)acetonitrile typically involves the reaction of substituted benzyl cyanides with appropriate reagents under controlled conditions. One common method involves the use of alkyl cyanoacetates and substituted aryl or heteryl amines. The reaction can be carried out without solvents at room temperature or with heating, depending on the desired yield and purity .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis or the use of microwave irradiation to enhance reaction rates and yields. These methods are designed to optimize the efficiency and cost-effectiveness of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(2-{[4-(Cyanomethyl)phenyl]methyl}phenyl)acetonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Applications De Recherche Scientifique
(2-{[4-(Cyanomethyl)phenyl]methyl}phenyl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of (2-{[4-(Cyanomethyl)phenyl]methyl}phenyl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzonitrile: A simpler aromatic nitrile with similar reactivity.
Phenylacetonitrile: Another related compound with a phenyl group attached to an acetonitrile moiety.
Uniqueness
(2-{[4-(Cyanomethyl)phenyl]methyl}phenyl)acetonitrile is unique due to its specific structural features, which confer distinct chemical and physical properties. These properties make it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
78282-27-6 |
|---|---|
Formule moléculaire |
C17H14N2 |
Poids moléculaire |
246.31 g/mol |
Nom IUPAC |
2-[4-[[2-(cyanomethyl)phenyl]methyl]phenyl]acetonitrile |
InChI |
InChI=1S/C17H14N2/c18-11-9-14-5-7-15(8-6-14)13-17-4-2-1-3-16(17)10-12-19/h1-8H,9-10,13H2 |
Clé InChI |
FCGYXOWZGAXQIR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CC#N)CC2=CC=C(C=C2)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


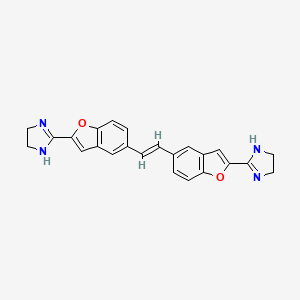
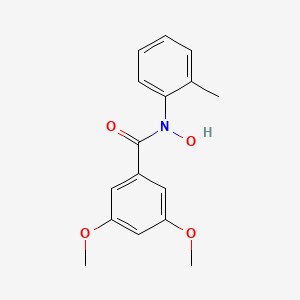
![N-{4-[(E)-(Benzylimino)methyl]phenyl}acetamide](/img/structure/B14441726.png)
